3-(2-ethyl-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-ethyl-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione, also known as Etizolam, is a thienodiazepine drug that is commonly used for its anxiolytic and sedative effects. It was first introduced in Japan in 1983 and is currently used in several countries around the world. Etizolam has been the subject of extensive scientific research due to its potential therapeutic applications and unique pharmacological properties.
Mechanism of Action
3-(2-ethyl-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system. It enhances the binding of GABA to the receptor, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and anxiolytic and sedative effects.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of neuronal firing, and the reduction of anxiety and stress. It has also been shown to have anticonvulsant and muscle relaxant effects, making it useful in the treatment of epilepsy and muscle spasms.
Advantages and Limitations for Lab Experiments
3-(2-ethyl-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its high potency and selectivity for the GABA-A receptor, as well as its ability to cross the blood-brain barrier and produce rapid onset of effects. However, it also has several limitations, including its potential for abuse and dependence, as well as its potential to produce adverse side effects in some individuals.
Future Directions
There are several future directions for research on 3-(2-ethyl-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione, including the development of new analogs with improved pharmacological properties and reduced side effects. There is also a need for further studies on its potential therapeutic applications, including its use in the treatment of anxiety disorders, insomnia, and epilepsy. Additionally, there is a need for studies on the long-term effects of this compound use and its potential for abuse and dependence.
Synthesis Methods
3-(2-ethyl-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione can be synthesized using a variety of methods, including the reaction of 2-ethyl-1-piperidinylamine with propionyl chloride, followed by cyclization with 4-propoxybenzoyl chloride. Another common method involves the reaction of 2-ethyl-1-piperidinylamine with methyl acetoacetate, followed by cyclization with 4-propoxybenzoyl chloride. These methods have been extensively studied and optimized for high yields and purity.
Scientific Research Applications
3-(2-ethyl-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant effects, making it a promising candidate for the treatment of several medical conditions. It has also been studied for its potential use as a premedication agent for surgical procedures, as well as for its ability to improve sleep quality and reduce anxiety in patients with insomnia.
Properties
IUPAC Name |
3-(2-ethylpiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-3-13-25-17-10-8-16(9-11-17)22-19(23)14-18(20(22)24)21-12-6-5-7-15(21)4-2/h8-11,15,18H,3-7,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJISFIHAFDNXCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCCC3CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386073 |
Source
|
Record name | ST4026014 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00386073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5555-68-0 |
Source
|
Record name | ST4026014 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00386073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.